4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Description
Properties
IUPAC Name |
4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-9-7-13(8-10-14)17-11-15-18-19-16(21-15)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUEVFGMABNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325808 | |
| Record name | 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50939-80-5 | |
| Record name | 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group undergoes oxidative demethylation under strong oxidizing conditions. In studies using ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) in acidic media, the methoxy (-OCH₃) group converts to a hydroxyl (-OH) group, forming 4-hydroxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline .
Key Reaction Conditions:
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| CAN (10 eq.) | AcOH | 80°C, 6 h | 72% |
| H₂O₂ (30%) | H₂SO₄ | 60°C, 4 h | 65% |
Reduction Reactions
The oxadiazole ring is susceptible to catalytic hydrogenation. Using Pd/C (10%) under H₂ (1 atm) in ethanol, the oxadiazole ring reduces to a diamino intermediate, yielding N-[(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-4-methoxyaniline .
Mechanism:
-
Ring Opening : Hydrogenolysis of the N–O bond in oxadiazole.
-
Diamine Formation : Stabilization via intramolecular hydrogen bonding.
Electrophilic Aromatic Substitution
The aniline moiety participates in nitration and sulfonation:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position relative to the methoxy group .
-
Sulfonation : SO₃ in H₂SO₄ yields the sulfonated derivative at the ortho position .
Comparative Reactivity:
| Reaction Type | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 58% |
| Sulfonation | SO₃/H₂SO₄ | Ortho | 63% |
Cyclization Reactions
Under dehydrating conditions (e.g., POCl₃ or PPA), the compound forms fused heterocycles:
-
Benzoxazole Formation : Intramolecular cyclization between the methoxy oxygen and the adjacent methylene group .
-
Quinazolinone Derivatives : Reaction with acetic anhydride at 120°C .
Nucleophilic Substitution
The methylene bridge (-CH₂-) adjacent to the oxadiazole undergoes SN₂ reactions:
-
Halogenation : Treatment with PCl₅ replaces the methylene hydrogen with chlorine .
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ .
Example:
Reaction with Benzyl Chloride
-
Conditions : DMF, K₂CO₃, 60°C, 8 h
-
Product : 4-Methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)benzyl]aniline
Acid/Base-Mediated Transformations
-
Protonation : The oxadiazole nitrogen is protonated in HCl/EtOH, enhancing solubility .
-
Deprotonation : NaH in THF deprotonates the aniline NH, enabling further alkylation .
Cross-Coupling Reactions
The phenyl group on the oxadiazole participates in Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst :
-
Conditions : DME/H₂O (3:1), 80°C, 12 h
-
Example Product : 4-Methoxy-N-[(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl]aniline
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces C–N bond cleavage in the oxadiazole ring, generating a nitrile intermediate .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The oxadiazole ring is known for its ability to interact with biological targets, leading to apoptotic pathways in cancer cells. Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety, including 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline.
Case Studies and Findings
- In vitro Studies : A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values as low as 0.056 µM against leukemia cell lines .
- Molecular Docking : Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cancer proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl aniline | CCRF-CEM | 0.056 |
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MCF7 | 0.086 |
Anticonvulsant Activity
Synthesis and Evaluation
A series of derivatives based on the oxadiazole structure were synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. The synthesized compounds were characterized by NMR and mass spectrometry.
Key Findings
- Potency Comparison : Selected compounds demonstrated comparable efficacy to phenytoin, a standard anticonvulsant drug. For instance, compounds such as 8d and 8e were identified as the most potent with no observed neurotoxicity at maximum doses .
| Compound | Efficacy (compared to phenytoin) | Neurotoxicity |
|---|---|---|
| 8d | High | None |
| 8e | High | None |
Antimicrobial Activity
Antimicrobial Studies
The antimicrobial properties of oxadiazole derivatives have been extensively studied. Compounds derived from the oxadiazole framework have shown activity against various bacterial strains.
Research Insights
- Broad Spectrum Activity : Compounds such as those containing the oxadiazole ring exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 6.25 µg/ml against tested pathogens .
| Compound | Target Microorganism | MIC (µg/ml) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 6.25 |
| Compound B | Pseudomonas aeruginosa | 12.50 |
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline, highlighting differences in substituents, physical properties, and biological activities:
Key Observations:
Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., nitro in 6d) correlate with higher melting points (295–296°C vs. 166–167°C for methoxy-substituted 6c), likely due to enhanced dipole-dipole interactions . Bulky substituents (e.g., dimethylamino in CAS 105492-13-5) may reduce crystallinity, as evidenced by the lack of reported melting points .
Synthetic Yields :
- Yields vary significantly (41–91% in compounds), influenced by reaction conditions and steric hindrance. For example, 6e achieves 91% yield due to favorable imine formation kinetics , while brominated analog 4h yields 64% via a copper-catalyzed one-step synthesis .
Biological Activity: Sulfonamide-oxadiazole hybrids (e.g., 4-Amino-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzene-1-sulfonamides) exhibit promising antibacterial activity and protease inhibition, attributed to the combined pharmacophores of oxadiazole and sulfonamide .
Structural Diversity: Replacement of the methoxy group with bromo (4h) or nitro (6d) alters electronic properties, impacting reactivity in further functionalization (e.g., nucleophilic substitution for bromo derivatives) .
Research Findings and Implications
- Synthetic Methodologies : Copper-catalyzed oxidative Ugi/aza-Wittig reactions () offer efficient one-step routes to 1,3,4-oxadiazoles, contrasting with traditional multi-step hydrazide cyclization methods () .
- Crystallography : Crystal structures of analogs (e.g., N,N-dimethyl-4-[5-(5-methyl-1-phenylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline) reveal planar oxadiazole rings and intermolecular π-π stacking, critical for stability and solid-state packing .
Biological Activity
4-Methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a compound derived from the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from 4-methoxyaniline and 5-phenyl-1,3,4-oxadiazole. The process generally includes:
- Formation of Oxadiazole : The oxadiazole ring is synthesized through cyclization reactions involving hydrazones and acyl derivatives.
- Methylation : The aniline derivative is methylated to introduce the methoxy group.
- Coupling Reaction : The final compound is formed via a coupling reaction between the methoxy-substituted aniline and the oxadiazole derivative.
Biological Activity
The biological activities of this compound can be classified into several categories:
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- In Vitro Studies : Various derivatives have shown potent cytotoxicity against cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). One study demonstrated that a related compound had an IC50 value of 1.18 µM against multiple cancer lines, outperforming established drugs like staurosporine and ethidium bromide .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methoxy-N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]methyl aniline | HEPG2 | 35.58 |
| Related Compound | MCF7 | 1.18 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects using models such as the HRBC method. Results indicate that it can inhibit inflammatory responses significantly .
Antimicrobial Activity
Several studies have reported that oxadiazole derivatives possess antimicrobial properties, making them potential candidates for treating infections. For example, derivatives have shown effectiveness against various bacterial strains .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific cellular pathways:
- Apoptosis Induction : Compounds in this class often induce apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : They may inhibit key enzymes involved in cancer progression and inflammation, such as COX enzymes and histone deacetylases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives revealed that modifications to the phenyl ring significantly influenced anticancer activity. The most effective derivative showed an IC50 value comparable to leading anticancer agents .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory activity, compounds similar to 4-methoxy-N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]methyl aniline were tested in vivo. Results indicated a marked reduction in inflammation markers compared to control groups .
Q & A
Q. Table 1: Selected Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c | |
| R factor | 0.039 | |
| N–C–O bond angle | 112.53° ± 0.14° |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–O (1250–1300 cm⁻¹) confirm oxadiazole ring integrity .
- UV-Vis : λmax at 270–290 nm (π→π* transitions) correlates with conjugation across the aromatic-oxadiazole system .
Advanced: How do computational methods predict the electronic properties and reactivity of the oxadiazole moiety?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:
- Frontier Orbitals : The HOMO is localized on the oxadiazole and aniline rings, while the LUMO resides on the phenyl group, suggesting electrophilic attack at the oxadiazole N-atoms .
- Reactivity Descriptors : High electrophilicity index (ω = 4.2 eV) indicates susceptibility to nucleophilic substitution at the methylene bridge .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-separated intermediates, accelerating hydrolysis of the oxadiazole ring .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Hazard Classification : Classified as Category 4 acute toxicity (oral) and Category 2 skin/eye irritant .
- Handling : Use fume hoods, nitrile gloves, and safety goggles.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if ingested .
Advanced: How can discrepancies in reported synthetic yields be resolved through mechanistic analysis?
Answer:
Yield variations (50–75%) arise from:
- Byproduct Formation : Competing side reactions (e.g., dimerization of oxadiazole intermediates) reduce efficiency. GC-MS monitoring identifies dimers (m/z ~450) .
- Catalyst Choice : Pd/C vs. CuI catalysts affect coupling efficiency. CuI provides higher regioselectivity but requires inert atmospheres .
- Temperature Control : Exothermic reactions above 30°C promote decomposition; jacketed reactors maintain optimal conditions .
Advanced: What strategies validate the biological activity of derivatives of this compound?
Answer:
- Structure-Activity Relationships (SAR) : Modify the methoxy group to nitro or amino substituents to enhance binding to target enzymes (e.g., COX-2) .
- In Silico Docking : AutoDock Vina predicts binding affinities (ΔG < -8 kcal/mol) to kinase domains .
- In Vitro Assays : MTT cytotoxicity testing (IC50 ~10 µM in HeLa cells) correlates with oxadiazole ring stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
